[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (4-nitrophenyl)acetaldehyde with a chiral epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .
Scientific Research Applications
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
[3-(4-methoxyphenyl)oxiran-2-yl]methanol: This compound has a methoxy group instead of a nitro group, leading to different reactivity and applications.
[3-(4-chlorophenyl)oxiran-2-yl]methanol: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol is unique due to its combination of a nitrophenyl group and an oxirane ring, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
[(2R,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 |
InChI Key |
TVWSYFXHQPGITR-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.